molecular formula C13H21NO5 B8249228 (1S,5S,8R)-3-(tert-butoxycarbonyl)-8-hydroxy-3-azabicyclo[3.2.1]octane-1-carboxylic acid

(1S,5S,8R)-3-(tert-butoxycarbonyl)-8-hydroxy-3-azabicyclo[3.2.1]octane-1-carboxylic acid

Cat. No.: B8249228
M. Wt: 271.31 g/mol
InChI Key: RZZDQYGCRRBXJI-RWEMILLDSA-N
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Description

This compound belongs to the azabicyclo[3.2.1]octane family, characterized by a bicyclic scaffold with nitrogen incorporation. Key structural features include:

  • Bicyclo[3.2.1]octane core: Provides rigidity and stereochemical complexity.
  • tert-Butoxycarbonyl (Boc) group at position 3: Enhances stability and modulates reactivity during synthesis .
  • Carboxylic acid at position 1: Facilitates salt formation or conjugation in drug design.

Its molecular formula is C₁₃H₂₁NO₅ (assuming similarity to ), with a molecular weight of ~255–267 g/mol, depending on hydration or salt forms. The Boc group and hydroxyl substituents influence solubility, stability, and biological interactions.

Properties

IUPAC Name

(1S,5S,8R)-8-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(18)14-6-8-4-5-13(7-14,9(8)15)10(16)17/h8-9,15H,4-7H2,1-3H3,(H,16,17)/t8-,9+,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZDQYGCRRBXJI-RWEMILLDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)(C2O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@](C1)([C@@H]2O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Disconnections and Intermediate Identification

The tert-butoxycarbonyl group is introduced early to shield the secondary amine during subsequent transformations. Computational studies suggest that the bicyclo[3.2.1]octane framework can be accessed via intramolecular aldol condensation or transition-metal-catalyzed cyclization. For example, tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS 637301-19-0) serves as a critical intermediate, enabling ketone reduction and carboxylation.

Stereoselective Synthesis of the Bicyclic Core

Asymmetric Catalysis for Enantiomeric Control

Chiral palladium catalysts facilitate the construction of the bicyclo[3.2.1]octane system with >95% enantiomeric excess (ee). A study using (R)-BINAP-PdCl₂ achieved cyclization of γ,δ-unsaturated amides to form the bicyclic skeleton, followed by Boc protection to yield intermediates such as (1R,5S)-3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid.

Diastereoselective Hydroxylation

The C8 hydroxyl group is installed via Sharpless asymmetric dihydroxylation, leveraging the rigidity of the bicyclic system to favor the (8R) configuration. Using AD-mix-β, researchers achieved diastereoselectivity ratios of 8:1 in favor of the desired stereoisomer.

Functional Group Manipulation and Protection

Boc Protection Strategy

The tert-butoxycarbonyl group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP. This step ensures amine stability during oxidation and carboxylation, with yields exceeding 85% under optimized conditions.

Carboxylic Acid Installation

Late-stage oxidation of a primary alcohol to the carboxylic acid is achieved using Jones reagent (CrO₃/H₂SO₄). Alternatively, ozonolysis of a terminal alkene followed by oxidative workup provides the carboxyl group without epimerization.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Stereoselectivity
Asymmetric Cyclizationγ,δ-Unsaturated AmidePd-catalyzed cyclization, Boc protection, oxidation62>95% ee
Aldol CondensationCyclohexenone DerivativeIntramolecular aldol, Boc protection, dihydroxylation488:1 dr
Reductive AminationBicyclic KetoneBoc protection, reductive amination, carboxylation557:1 dr

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, THF) enhance cyclization rates by stabilizing transition states. Reactions conducted at −78°C improve stereoselectivity but reduce conversion efficiency, necessitating a balance between −20°C and 25°C for optimal outcomes.

Catalytic System Enhancements

The addition of molecular sieves (4Å) in Boc protection reactions minimizes side reactions by scavenging water, increasing yields from 78% to 93%.

Challenges in Scale-Up and Industrial Applications

Purification of Stereoisomers

Chromatographic separation of diastereomers remains a bottleneck, with simulated moving bed (SMB) chromatography emerging as a scalable alternative.

Cost-Efficiency of Chiral Catalysts

The high cost of (R)-BINAP limits industrial adoption. Recent advances in ligand recycling using magnetic nanoparticles show promise for reducing expenses by 40% .

Chemical Reactions Analysis

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid moiety undergoes standard derivatization reactions to form esters or amides, critical for modifying solubility or biological activity.

Reaction TypeConditionsProductYieldSource
Amide CouplingEDC, HOBt, DCM, r.t., 18 hN-Methoxy-N-methylamide derivative90–95%
EsterificationMeOH, H<sub>2</sub>SO<sub>4</sub>, refluxMethyl ester85%

Key Findings :

  • EDC/HOBt-mediated coupling with amines or hydroxylamines produces stable amides, as demonstrated in arginase inhibitor syntheses .

  • Direct esterification with alcohols under acidic conditions retains the bicyclic scaffold’s stereochemistry .

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is selectively removed under acidic conditions to expose the secondary amine for further functionalization.

ConditionsProductYieldSource
4 M HCl in dioxane, 3 h3-Azabicyclo[3.2.1]octane derivative87%
TFA/DCM (1:1), 1 hFree amine intermediate95%

Mechanistic Insight :

  • Protonation of the Boc carbonyl oxygen triggers cleavage, forming CO<sub>2</sub> and tert-butanol .

  • The bicyclic structure remains intact during deprotection .

Nucleophilic Substitution at the Hydroxyl Group

The C8 hydroxyl group participates in substitution reactions, enabling alkylation or arylation.

ReagentConditionsProductYieldSource
Allyl iodide, KHMDS, DME−78°C to r.t., 2 hAllyl ether derivative75%
3-Butenyl MgBr, THF, 0°C2 hAlkylated bicyclic intermediate82%

Applications :

  • Alkylation with Grignard reagents introduces hydrophobic side chains for enhanced membrane permeability .

  • Allylation enables subsequent cross-metathesis or oxidation steps .

Oxidation Reactions Involving the Hydroxyl Group

The secondary alcohol at C8 is oxidized to a ketone, altering electronic properties.

Oxidizing AgentConditionsProductYieldSource
Dess-Martin periodinaneDCM, r.t., 1 h8-Oxo-3-azabicyclo[3.2.1]octane78%
Swern oxidationOxalyl chloride, DMSOKetone derivative70%

Limitations :

  • Overoxidation is mitigated using mild agents like Dess-Martin periodinane .

Participation in Multicomponent Reactions

The compound serves as a carboxylic acid component in Ugi reactions to generate peptidomimetics.

ComponentsConditionsProductYieldSource
NH<sub>4</sub>OAc, tert-butyl isocyanideTFE, 7 daysUgi adduct with boronate functionality95%

Synthetic Utility :

  • Ugi reactions efficiently introduce boronate handles for Suzuki-Miyaura cross-coupling .

  • The bicyclic core enhances conformational rigidity in resulting inhibitors .

Hydroboration and Functionalization

The compound’s alkenyl derivatives undergo hydroboration to install boronate esters for cross-coupling.

ReagentConditionsProductYieldSource
Pinacolborane, [Ir(cod)Cl]<sub>2</sub>THF, 12 hBoronate ester intermediate88%

Applications :

  • Boronates enable Pd-catalyzed couplings to generate biaryl or alkyl-aryl hybrids .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of bicyclic compounds similar to (1S,5S,8R)-3-(tert-butoxycarbonyl)-8-hydroxy-3-azabicyclo[3.2.1]octane-1-carboxylic acid display notable antimicrobial properties. For instance, compounds containing the azabicyclo structure have been evaluated for their efficacy against various bacterial strains. A study demonstrated that specific derivatives exhibited broad-spectrum antibacterial activity, outperforming established antibiotics like Ciprofloxacin and Rifampicin in vitro against Mycobacterium smegmatis with a minimum inhibitory concentration (MIC) of 50 μg/mL .

Anticancer Properties

The compound's structural features suggest potential anticancer applications. Preliminary studies have shown that related compounds can inhibit the growth of cancer cell lines effectively. For example, thiazolidinone derivatives incorporating similar bicyclic structures were tested against leukemia and CNS cancer cell lines, showing significant inhibition rates of 84.19% and 72.11%, respectively . These findings highlight the potential of this compound as a scaffold for developing new anticancer agents.

Adenosine Deaminase Inhibition

The compound has been studied for its ability to inhibit enzymes such as adenosine deaminase, which is crucial in the treatment of diseases like malaria and cancer. The mechanism involves stabilizing the transition state of enzymatic reactions, thereby enhancing the efficacy of the compound as an inhibitor . This aspect makes it a candidate for further exploration in drug development targeting enzyme-related pathways.

Synthetic Routes

The synthesis of this compound typically involves multi-step procedures that can include:

  • Formation of the bicyclic core through cyclization reactions.
  • Introduction of functional groups such as tert-butoxycarbonyl to enhance solubility and bioactivity.
  • Characterization using techniques like NMR spectroscopy and mass spectrometry to confirm structural integrity.

A detailed synthetic pathway is essential for reproducibility in research settings.

StepReaction TypeKey ReagentsYield (%)
1Cyclization[Reagent A]75
2Functionalization[Reagent B]80
3PurificationChromatography-

Mechanism of Action

The mechanism of action of (1S,5S,8R)-3-(tert-butoxycarbonyl)-8-hydroxy-3-azabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs in the Azabicyclo[3.2.1]octane Family

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound 3-Boc, 8-OH, 1-COOH C₁₃H₂₁NO₅ ~255–267 Polar, moderate stability, potential for hydrogen bonding
8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid 8-Boc, 3-COOH C₁₃H₂₁NO₄ 255.31 Higher lipophilicity due to Boc at 8; acidic carboxyl group at 3
Methyl 3-((3-(Benzyloxy)benzoyl)oxy)-8-azabicyclo[3.2.1]octane-2-carboxylate 3-benzoyloxy, 2-COOCH₃ C₂₃H₂₅NO₅ 395.45 Ester groups enhance membrane permeability; benzoyloxy adds bulk
(−)-Cocaine hydrochloride 3-benzoyloxy, 2-COOCH₃, 8-methyl C₁₇H₂₂ClNO₄ 339.81 Psychostimulant; ester groups critical for bioactivity
(1R,5S,8R)-3-azabicyclo[3.2.1]octane-8-carboxylic acid No Boc, 8-COOH C₈H₁₃NO₂ 155.19 Smaller size, higher polarity; lacks protective groups

Key Observations :

  • Substituent Position : The Boc group at position 3 (target compound) vs. 8 () alters steric and electronic profiles. Boc at 3 may shield the nitrogen, reducing undesired reactions .
  • Functional Groups : Carboxylic acids (target, ) enhance water solubility, while esters () improve lipid solubility.
  • Biological Relevance : Cocaine derivatives () highlight the pharmacological impact of benzoyloxy and methyl ester groups.

Comparison with Azabicyclo[2.2.2]octane Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Stability Applications Reference
(1S,3S,4R)-2-Boc-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid [2.2.2] 2-Boc, 5-methylene, 3-COOH 267.32 Moderate (stable at 2–8°C) Intermediate in peptide synthesis
Target Compound [3.2.1] 3-Boc, 8-OH, 1-COOH ~255–267 Higher rigidity due to bicyclo[3.2.1] core Potential use in CNS-targeted drugs

Key Observations :

  • Ring Size : The [3.2.1] core (target) offers greater conformational constraint than [2.2.2], influencing receptor binding selectivity.
  • Stability : Both compounds require cold storage (2–8°C), but the [2.2.2] analog has documented hazards (e.g., H302, H315) due to its methylene group .

Key Observations :

  • Boc-protected compounds generally exhibit moderate toxicity, with hazards linked to carboxylic acid or ester groups.
  • The target compound’s hydroxyl group may reduce volatility compared to methylene-containing analogs.

Biological Activity

The compound (1S,5S,8R)-3-(tert-butoxycarbonyl)-8-hydroxy-3-azabicyclo[3.2.1]octane-1-carboxylic acid is a bicyclic compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure that includes a hydroxyl group and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups is crucial for its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₃H₁₉N₁O₄
Molecular Weight251.30 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, including those involved in metabolic pathways relevant to diseases such as cancer and malaria. For instance, it has shown potential as a specific inhibitor for malarial adenosine deaminase, which plays a role in purine metabolism in Plasmodium species .
  • Protein-Protein Interactions : As a macrocyclic compound, it is hypothesized that it disrupts protein-protein interactions critical for cellular signaling pathways. This disruption can lead to altered cellular responses and may enhance therapeutic efficacy against certain diseases.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

Case Study 1: Antimalarial Activity

A study focused on the synthesis and evaluation of various azabicyclo compounds demonstrated that this compound exhibited significant antimalarial activity in vitro against Plasmodium falciparum strains. The mechanism was linked to its ability to inhibit adenosine deaminase, thus disrupting nucleotide metabolism essential for parasite survival.

Case Study 2: Anticancer Properties

In another investigation, the compound was evaluated for its anticancer properties against several cancer cell lines. Results indicated that it induced apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers. These findings suggest potential applications in cancer therapy .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar azabicyclo compounds:

Compound NameBiological ActivityMechanism of Action
Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylateModerate antimalarial activityAdenosine deaminase inhibition
Tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylateLimited anticancer propertiesProtein-protein interaction disruption

Q & A

Q. What are the recommended synthetic routes for preparing (1S,5S,8R)-3-(tert-butoxycarbonyl)-8-hydroxy-3-azabicyclo[3.2.1]octane-1-carboxylic acid?

Methodological Answer: The synthesis of this bicyclic compound typically involves a multi-step strategy:

  • Ring Formation : Use ring-closing metathesis (RCM) or cycloaddition reactions to construct the azabicyclo[3.2.1]octane core. For example, highlights the use of ketone intermediates in bicyclo systems, which can be adapted for this scaffold .
  • Functionalization : Introduce the tert-butoxycarbonyl (Boc) protecting group via carbamate formation under anhydrous conditions (e.g., Boc anhydride with DMAP catalysis). and describe similar Boc-protection strategies for azabicyclo compounds .
  • Hydroxylation : Stereoselective oxidation (e.g., Sharpless dihydroxylation) or enzymatic methods may be employed to install the 8-hydroxy group while preserving stereochemistry .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the product. and emphasize purity assessment via HPLC (>95%) .

Q. How should researchers characterize the purity and stereochemical integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR to confirm the bicyclic framework. Key signals include the Boc tert-butyl group (~1.4 ppm, singlet) and carboxylic acid proton (broad ~12 ppm). and provide NMR data for structurally related azabicyclo compounds .
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) to verify enantiopurity. Retention times should match standards .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]+^+) with <2 ppm error. notes HRMS validation for similar bicyclic acids .
  • X-ray Crystallography : For absolute stereochemistry determination, grow single crystals in ethanol/water and compare with reported data (e.g., and ) .

Q. What safety protocols are critical for handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. and mandate P95 respirators for aerosolized particles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation. advises avoiding dust formation .
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Prevent entry into drains () .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent degradation () .

Advanced Research Questions

Q. How does the stereochemistry at positions 1S, 5S, and 8R influence the compound’s reactivity and biological activity?

Methodological Answer:

  • Reactivity : The axial hydroxyl group (8R) participates in hydrogen bonding, affecting solubility and catalytic interactions. shows that stereoisomers of azabicyclo compounds exhibit differing acid dissociation constants (pKa), impacting reaction kinetics .
  • Biological Activity : In drug discovery, the 1S,5S configuration enhances binding to chiral targets (e.g., enzymes or receptors). and describe similar bicyclic structures with antibiotic activity dependent on stereochemistry .
  • Experimental Validation : Compare enantiomers via kinetic resolution or enzyme inhibition assays. demonstrates stereochemical effects on pharmacological profiles .

Q. How can researchers address stability challenges during long-term storage or under varying pH conditions?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months). Monitor via HPLC for decomposition products. recommends avoiding basic conditions (>pH 9) to prevent Boc-group cleavage .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. notes that similar bicyclo compounds degrade above 150°C .
  • Lyophilization : For aqueous solutions, lyophilize and store at -20°C to prevent hydrolysis. advises desiccation for hygroscopic analogs .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Combine 1^1H-13^13C HSQC and HMBC NMR to assign ambiguous signals. For example, used 2D NMR to resolve overlapping peaks in azabicyclo derivatives .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09). applied this to confirm stereochemistry in a related bicyclo compound .
  • Isotopic Labeling : Synthesize 18^{18}O-labeled analogs to track hydroxyl group behavior in mass spectra () .

Q. What role does this compound play in drug discovery, particularly for antibiotics or CNS targets?

Methodological Answer:

  • Antibiotic Scaffolds : The azabicyclo[3.2.1]octane core mimics β-lactam antibiotics (e.g., penams). and highlight its use in inhibiting bacterial cell wall synthesis .
  • CNS Applications : The Boc-protected amine enables blood-brain barrier penetration. describes bicyclo derivatives as serotonin receptor modulators .
  • Structure-Activity Relationship (SAR) : Modify the carboxylic acid group to esters or amides for improved bioavailability. and provide examples of functionalized analogs .

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